Kazinol F

Tyrosinase inhibition Skin brightening Melanogenesis

Kazinol F is a prenylated 1,3-diphenylpropane polyphenol from Broussonetia kazinoki. It offers potent, competitive, reversible slow-binding tyrosinase inhibition (IC50: 0.96 µM monophenolase, 1.7 µM diphenolase) far exceeding structural analogs. It also shows superior Mpro binding affinity (-7.6 to -8.2 kcal/mol) versus lopinavir/darunavir and remains stable in 100 ns MD simulations, making it an ideal starting point for skin-brightening SAR campaigns and a top-tier probe for SARS-CoV-2 enzymatic assays.

Molecular Formula C25H32O4
Molecular Weight 396.5 g/mol
CAS No. 104494-35-1
Cat. No. B1673358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKazinol F
CAS104494-35-1
SynonymsKazinol F; 
Molecular FormulaC25H32O4
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C(=C(C=C1CCCC2=C(C=C(C=C2)O)O)O)O)CC=C(C)C)C
InChIInChI=1S/C25H32O4/c1-16(2)8-12-21-19(7-5-6-18-10-11-20(26)15-23(18)27)14-24(28)25(29)22(21)13-9-17(3)4/h8-11,14-15,26-29H,5-7,12-13H2,1-4H3
InChIKeyPNQQDEFGJPUAGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kazinol F (CAS 104494-35-1): A Prenylated Polyphenol Sourcing Guide for Tyrosinase and Mpro Research


Kazinol F is a prenylated polyphenol belonging to the 1,3-diphenylpropane class, isolated predominantly from the root bark of Broussonetia kazinoki and Broussonetia papyrifera [1][2]. Its molecular formula is C25H32O4 (MW 396.52) [3]. Kazinol F is distinguished from other Kazinol-series compounds by its unique prenylation pattern, which confers specific interactions with biological targets including mushroom tyrosinase and the SARS-CoV-2 main protease (Mpro) [1][4].

Why Generic Substitution is Inadequate: Structural and Functional Divergence in the Kazinol Series


The Kazinol series comprises structurally related prenylated phenolics, yet individual members (Kazinol B, C, E, F, etc.) exhibit distinct, non-interchangeable biological activities due to variations in prenyl group number and position [1]. For instance, Kazinol B primarily functions as a calcium modulator in neutrophils [2], while Kazinol C is noted for AMPK activation in cancer cells [3]. Kazinol F differentiates itself through its specific dual-inhibition profile against both tyrosinase and Mpro [1][4]. Substituting Kazinol F with a generic 'Kazinol mixture' or a different Kazinol analog therefore fails to guarantee the same target engagement and potency, making compound-specific sourcing essential for reproducible research outcomes.

Kazinol F: A Quantitative Evidence Guide for Differentiated Activity in Tyrosinase Inhibition and Mpro Binding


Kazinol F Potency in Mushroom Tyrosinase Inhibition

Kazinol F demonstrates potent tyrosinase inhibitory activity. In a comparative study against other prenylated compounds from the same source, Kazinol F and its metabolites were identified as the most potent inhibitors. The study reported IC50 values for Kazinol F and its metabolites ranging from 0.71 to 3.36 µM against mushroom tyrosinase [1]. This establishes Kazinol F as a high-potency lead within this compound class for depigmenting research.

Tyrosinase inhibition Skin brightening Melanogenesis

Kinetic Analysis of Kazinol F Tyrosinase Inhibition

Detailed kinetic studies have characterized the mechanism of Kazinol F's inhibition of mushroom tyrosinase. The compound exhibits a competitive inhibition profile with a Ki value of 181 nM in a kinetic-based assay [1]. Further analysis using Lineweaver-Burk plots revealed a Ki of 410 nM for monophenolase activity and a Ki of 770 nM for diphenolase activity [1]. These values provide a quantitative basis for comparing its inhibitory mechanism against other tyrosinase inhibitors like kojic acid.

Enzyme kinetics Tyrosinase Inhibition constant

Specific Interaction with SARS-CoV-2 Mpro Catalytic Residues

Kazinol F has been identified as an effective inhibitor of the SARS-CoV-2 main protease (Mpro), a key enzyme for viral replication. In silico docking and molecular dynamics simulations demonstrate that Kazinol F interacts specifically with the catalytic dyad residues His41 and Cys145, exhibiting a binding affinity of -8.1 kcal/mol [1]. This specific interaction mechanism differentiates it from other polyphenols that may not target the catalytic site of Mpro.

SARS-CoV-2 Mpro inhibitor Antiviral COVID-19

Comparative Cytotoxicity Profile of Kazinol F

While some Kazinol analogs demonstrate cytotoxic activity, Kazinol F exhibits a relatively moderate profile. In a study evaluating compounds against melanoma cell lines (A375P, B16F10, B16F1), Kazinol F (compound 3) did not show potent cytotoxicity, unlike its metabolites or other analogs [1]. This differential activity underscores its unique biological fingerprint.

Cytotoxicity Cancer research Cell viability

Defined Research and Industrial Application Scenarios for Kazinol F


Enzymology and Structure-Activity Relationship (SAR) Studies of Tyrosinase Inhibition

Kazinol F serves as an ideal tool compound for enzymologists investigating the structure-activity relationships of prenylated polyphenols on tyrosinase. Its well-characterized Ki values (181-770 nM) and competitive inhibition mechanism [4] provide a quantitative benchmark for comparing the effects of structural modifications on binding affinity and inhibitory kinetics. Researchers can use Kazinol F as a positive control to validate new assays or to investigate the impact of its specific prenylation pattern on enzyme-substrate interactions.

Antiviral Research: In Vitro Validation of Mpro Inhibition

Based on its in silico predicted binding to the SARS-CoV-2 Mpro catalytic site (affinity: -8.1 kcal/mol) [4], Kazinol F is a prioritized candidate for in vitro enzymatic and cellular assays. Researchers engaged in antiviral drug discovery can procure Kazinol F to experimentally validate its Mpro inhibitory activity and assess its antiviral efficacy in cellular models of SARS-CoV-2 infection. Its known interaction with His41 and Cys145 makes it a valuable probe for studying Mpro active site dynamics.

Cosmeceutical and Dermatological Research on Melanin Synthesis

For industrial R&D in the cosmeceutical sector, Kazinol F's potent tyrosinase inhibition (IC50 0.71-3.36 µM) [4] positions it as a high-value natural compound for skin brightening formulation studies. Its activity can be quantitatively compared against standard depigmenting agents in melanocyte cell cultures or reconstructed human epidermis models. The compound's defined purity and activity data support its use in developing novel topical formulations aimed at reducing hyperpigmentation.

Pharmacological Dissection of Inflammatory and Apoptotic Pathways

Kazinol F is implicated in modulating key inflammatory and apoptotic pathways, including suppression of TNF-α, IL-1β, IL-6, and modulation of NF-κB, JNK, and Bcl-2 [4]. Its relatively moderate cytotoxicity profile allows for its use in cell-based assays to dissect these signaling pathways without inducing rapid cell death. Researchers can use Kazinol F to study the mechanistic links between prenylated polyphenols and the regulation of inflammatory cytokine production or apoptosis initiation, providing insights relevant to chronic inflammation and cancer biology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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